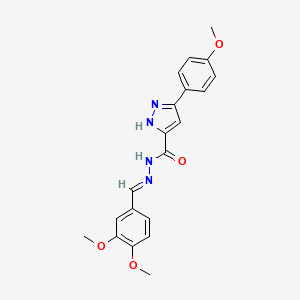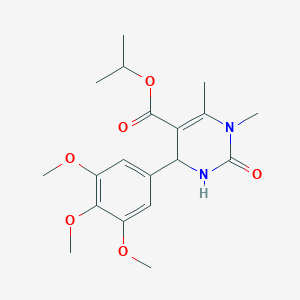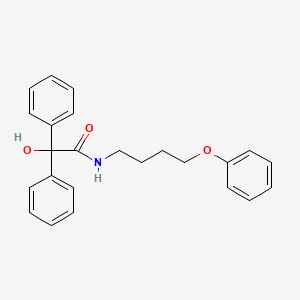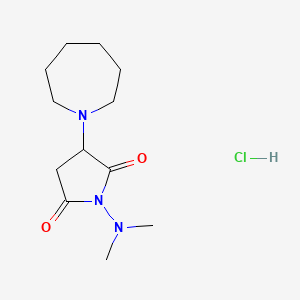
N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
N-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as DMBCP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMBCP is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is still not fully understood. However, it has been reported to act as a potent antioxidant and free radical scavenger. N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been shown to have various biochemical and physiological effects. N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has also been shown to decrease the level of malondialdehyde, a marker of oxidative stress. In animal models, N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been shown to reduce brain damage and improve neurological function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has also been reported to have low toxicity and no significant side effects. However, N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is still not fully understood. N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide also has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
For N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide research include exploring its effects on other diseases, modifying its structure to improve its solubility and potency, and gaining further insights into its mechanism of action.
Aplicaciones Científicas De Investigación
N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have potential therapeutic applications in various fields of science, including cancer research, neuroprotection, and anti-inflammatory studies. N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In neuroprotection studies, N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been shown to protect neurons from oxidative stress and reduce brain damage in animal models of stroke. N'-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-26-15-7-5-14(6-8-15)16-11-17(23-22-16)20(25)24-21-12-13-4-9-18(27-2)19(10-13)28-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPKVOMRVTUCRW-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878919.png)


![ethyl 2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878941.png)
![N-(3,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3878945.png)
![N-[4-(2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B3878952.png)
![ethyl 2-(3-bromobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878956.png)
![{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3878961.png)

![5,7-diphenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3878972.png)

![2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B3878980.png)
![ethyl 2-[2-(benzyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878986.png)
![3-ethyl-6-[2-(ethylthio)propyl]-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B3878992.png)